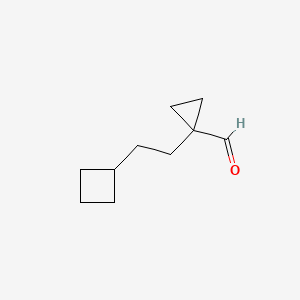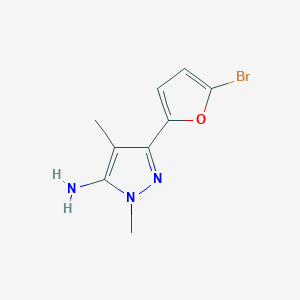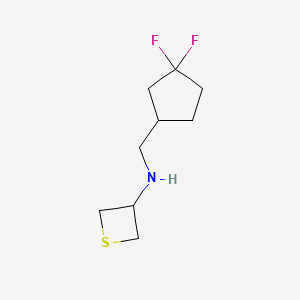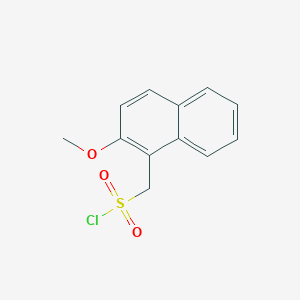
1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O It features a cyclopropane ring substituted with a cyclobutylethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclobutylmethyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride to form the cyclopropane ring. The resulting intermediate can then be oxidized using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products:
Oxidation: 1-(2-Cyclobutylethyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(2-Cyclobutylethyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropane ring’s strained nature also makes it reactive, allowing it to participate in ring-opening reactions and other transformations.
Comparison with Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the cyclobutylethyl group, making it less sterically hindered and potentially less reactive.
Cyclobutylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
Cyclopropylcarbinol: Contains a cyclopropyl group with a hydroxyl group, differing in functional group and reactivity.
Uniqueness: 1-(2-Cyclobutylethyl)cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring and the cyclobutylethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(2-cyclobutylethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10(6-7-10)5-4-9-2-1-3-9/h8-9H,1-7H2 |
InChI Key |
MIGVEEUPNNJAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCC2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320573.png)

![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)




![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)




